Diethyxime

Description

Scope and Significance of Diethyxime Studies in Modern Chemistry

The study of this compound holds significance in modern chemistry due to its role as a cholinesterase reactivator wikipedia.orgontosight.aiuni.luwikipedia.orgguidetopharmacology.org. Organophosphorus compounds, which can inhibit cholinesterase enzymes crucial for nervous system function, pose significant challenges in toxicology wikipedia.orgguidetopharmacology.org. Research into reactivators like this compound is therefore vital for developing effective treatments against such intoxications wikipedia.orgguidetopharmacology.org. Comparative studies evaluating this compound alongside other oximes, such as pralidoxime (B1201516), trimedoxime, and obidoxime, help to understand its relative efficacy and chemical behavior within this class of compounds wikidoc.org. The non-quaternary nature of this compound is a key aspect explored in these studies, as it can influence factors like its ability to cross biological membranes and interact with enzymes wikipedia.org.

Foundational Research Problems Addressed by this compound Investigations

Investigations into this compound directly address foundational research problems related to the limitations of current antidotal therapies for organophosphorus poisoning wikipedia.orgguidetopharmacology.org. A significant challenge is the development of reactivators that are broadly effective against the diverse range of organophosphorus agents guidetopharmacology.org. The varying chemical structures and mechanisms of action of these poisons necessitate the exploration of different reactivator compounds. Research on this compound contributes to the effort to identify and characterize compounds that can effectively restore cholinesterase activity inhibited by specific organophosphates, thereby mitigating their toxic effects wikipedia.org. The observed differences in this compound's efficacy against different organophosphorus compounds, such as DDVP and DFP, highlight the complexity of these interactions and the ongoing need for targeted research wikipedia.org.

Methodological Approaches in this compound Chemical Research

Methodological approaches in the chemical research of this compound and related compounds involve various techniques. Synthesis methods are employed to produce this compound and its analogs for study guidetopharmacology.org. Characterization of these compounds often involves spectroscopic analysis, such as IR and 1H NMR spectroscopy, to confirm their chemical structures and purity guidetopharmacology.orgwikidoc.org. In the context of evaluating its potential as a cholinesterase reactivator, research methodologies include in vivo studies to assess its therapeutic protection and effects on neuromuscular function in animal models wikipedia.orgguidetopharmacology.org. Comparative studies with other oximes are conducted to evaluate relative efficacy wikidoc.org. Analytical techniques like thin layer chromatography (TLC) and microanalysis are also utilized in the synthesis and characterization process guidetopharmacology.org.

Efficacy of this compound Against Select Organophosphorus Compounds in Rats

| Organophosphorus Compound | Co-administered with Atropine | Observed Antidotal Effect |

| Dimethyl dichlorovinyl phosphate (B84403) (DDVP) | Yes | Marked |

| Diisopropyl fluorophosphate (B79755) (DFP) | Not specified in this context | Not observed |

*Based on research findings in rats wikipedia.org.

Structure

3D Structure of Parent

Properties

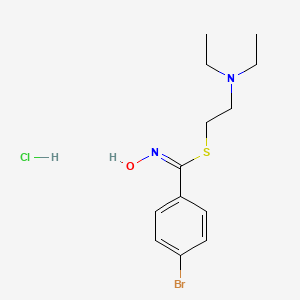

Molecular Formula |

C13H20BrClN2OS |

|---|---|

Molecular Weight |

367.73 g/mol |

IUPAC Name |

2-(diethylamino)ethyl (1E)-4-bromo-N-hydroxybenzenecarboximidothioate;hydrochloride |

InChI |

InChI=1S/C13H19BrN2OS.ClH/c1-3-16(4-2)9-10-18-13(15-17)11-5-7-12(14)8-6-11;/h5-8,17H,3-4,9-10H2,1-2H3;1H/b15-13+; |

InChI Key |

GHNAWAOGZBOUBT-GVYCEHEKSA-N |

Isomeric SMILES |

CCN(CC)CCS/C(=N/O)/C1=CC=C(C=C1)Br.Cl |

Canonical SMILES |

CCN(CC)CCSC(=NO)C1=CC=C(C=C1)Br.Cl |

Synonyms |

diethyxime p-bromobenzothiohydroximic S-diethylaminoethylate |

Origin of Product |

United States |

Historical Trajectories and Milestones in Diethyxime Research

Genesis of Diethyxime within Cholinesterase Reactivator Research

The development of cholinesterase reactivators traces back to the need for effective antidotes against organophosphate poisoning. uhk.cznih.gov Pralidoxime (B1201516), discovered in 1955, was among the first effective reactivators utilized clinically for organophosphate intoxication. nih.gov Within this broader field of developing oxime-based reactivators, this compound emerged as a subject of research. It is identified as a non-quaternary cholinesterase reactivator, distinguishing it from quaternary oximes like pralidoxime or HI-6, which carry a permanent positive charge. nih.govtargetmol.comresearchgate.netnih.gov This structural difference can influence properties such as membrane permeability, including the ability to cross the blood-brain barrier. nih.gov

Seminal Contributions to this compound Synthesis and Characterization

Research into this compound has involved its synthesis and detailed characterization to understand its chemical properties and potential biological activity. While specific seminal contributions detailing the initial synthesis are not extensively highlighted in the provided search results, the compound's molecular formula, C₁₃H₁₉BrN₂OS, and its structure have been characterized. uni.lu Information regarding its predicted physical and chemical properties, such as XLogP and molecular mass, are available through chemical databases. uni.lu The characterization of this compound as a non-quaternary compound is a key aspect of its chemical identity relevant to its pharmacological investigation. nih.govtargetmol.comresearchgate.net

Table 1: Predicted Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉BrN₂OS | uni.lu |

| Monoisotopic Mass | 330.03961 Da | uni.lu |

| XLogP (predicted) | 4.0 | uni.lu |

Evolution of Research Paradigms for this compound Reactivity

The study of this compound's reactivity, particularly its ability to reactivate inhibited cholinesterases, falls within the broader research paradigm of investigating antidotes for organophosphate poisoning. This paradigm often involves in vitro and in vivo studies to assess the compound's efficacy. nih.govresearchgate.netuhk.czhhs.gov Early research in this area, including studies on oximes, has historically been rooted in a positivist paradigm, emphasizing objective measurement and the investigation of causal relationships between the reactivator and enzyme activity. numberanalytics.comresearcher.life

Studies on this compound's efficacy have utilized experimental protocols such as assessing the protection index, measuring cholinesterase reactivation levels, and evaluating neuromuscular function in animal models subjected to organophosphorus intoxication. nih.govresearchgate.netresearchgate.net For instance, research in rats poisoned with dimethyl dichlorovinyl phosphate (B84403) (DDVP) demonstrated a marked antidotal effect when this compound was administered alongside atropine, with the action primarily observed peripherally. nih.govresearchgate.net However, the same studies indicated that this compound did not show protective efficacy against diisopropyl fluorophosphate (B79755) (DFP) poisoning. nih.govresearchgate.net This highlights an evolution in the research paradigm to include comparative studies evaluating the reactivator's effectiveness against different types of organophosphates and in various physiological contexts. The investigation into whether this compound can exert effects on the central nervous system, in contrast to quaternary reactivators, also reflects a specific line of inquiry within this research paradigm. nih.gov The evolution of research paradigms in this field is driven by the need to identify reactivators with broader efficacy and improved pharmacological profiles. nih.gov

Table 2: Summary of this compound Efficacy Studies (Example Findings)

| Organophosphate Involved | Animal Model | Observed Effect (with Atropine) | Primary Site of Action | Efficacy Against DFP | Source |

| Dimethyl dichlorovinyl phosphate (DDVP) | Rats | Marked antidotal effect | Peripheral | Not observed | nih.govresearchgate.net |

Advanced Synthetic Methodologies and Chemical Modifications of Diethyxime

Hypothetical Chemical Synthesis Pathways for Diethyxime

The synthesis of a novel compound like this compound would involve multi-step reaction sequences. The specific pathway would be dictated by the compound's structural components, which include a substituted aromatic or heterocyclic ring, an oxime ether, and likely a thioether or sulfoxide (B87167) moiety, given the elemental composition.

Theoretical Stereoselective Synthesis Approaches to this compound

Many bioactive molecules exist as stereoisomers, with one enantiomer or diastereomer exhibiting desired activity while others may be inactive or cause unwanted effects. Should this compound possess stereocenters, stereoselective synthesis would be critical. Methodologies such as chiral auxiliary-guided reactions, asymmetric catalysis, or the use of chiral starting materials would be employed to control the three-dimensional arrangement of atoms. For instance, if a key step involved a ketone reduction, a chiral reducing agent like a CBS catalyst could be used to produce a specific alcohol stereoisomer.

Application of Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes sustainability. The application of green chemistry principles aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For a hypothetical this compound synthesis, this would involve:

Atom Economy: Designing a synthesis where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO2.

Catalysis: Utilizing catalytic reagents over stoichiometric ones to minimize waste.

| Green Chemistry Principle | Application in a Hypothetical this compound Synthesis |

| Prevention | Designing the synthetic route to minimize waste generation from the outset. |

| Atom Economy | Employing reactions like cycloadditions or rearrangements that incorporate most atoms. |

| Less Hazardous Synthesis | Avoiding toxic reagents and intermediates. |

| Safer Solvents & Auxiliaries | Using water, bio-solvents, or solvent-free conditions where possible. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Renewable Feedstocks | Using starting materials derived from renewable sources if feasible. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce steps and waste. |

| Catalysis | Using small amounts of catalysts instead of stoichiometric reagents. |

Potential Catalyst Development for this compound Synthesis

The development of novel catalysts is central to efficient and selective synthesis. For this compound, specific catalysts could be developed to control key bond-forming reactions. For example, a custom-designed transition metal catalyst (e.g., based on palladium, ruthenium, or copper) could be engineered to facilitate a crucial cross-coupling reaction in the synthetic pathway, potentially enhancing yield and stereoselectivity. Research would focus on ligand design to tune the catalyst's reactivity and selectivity for the specific substrates involved in the this compound synthesis.

Framework for Rational Design and Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives is a standard practice in drug discovery to explore the structure-activity relationship (SAR) and optimize properties.

Structural Modification Strategies for Enhanced Reactivity

To enhance a desired chemical reactivity or biological activity, specific structural modifications would be systematically introduced to the this compound scaffold. This could involve altering substituent groups on the aromatic ring, modifying the length or branching of the alkyl chains, or changing the nature of the oxime and sulfur-containing functional groups. The goal would be to understand how these changes influence the molecule's electronic properties, conformation, and interaction with a hypothetical biological target.

| Modification Site | Potential Change | Desired Outcome |

| Aromatic Ring | Varying electron-donating/withdrawing groups | Modulate electronic properties and binding interactions. |

| Alkyl Chains | Altering length, branching, or introducing rings | Influence solubility, metabolic stability, and steric fit. |

| Oxime Group | Changing the ether substituent | Affect conformation and hydrogen bonding potential. |

| Thioether Moiety | Oxidation to sulfoxide or sulfone | Alter polarity and hydrogen bonding capabilities. |

Combinatorial Chemistry in this compound Derivative Discovery

Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds, known as a library. For this compound, a combinatorial approach would involve preparing a set of diverse building blocks that could be systematically combined to generate a library of derivatives. For example, a variety of substituted aldehydes could be reacted with a common hydroxylamine (B1172632) precursor, and the resulting oximes could then be reacted with a range of sulfur-containing nucleophiles. High-throughput screening of this library against a biological target would then identify promising lead compounds for further development. This approach accelerates the discovery process by exploring a wide chemical space in a short amount of time.

Based on a comprehensive search, there is no publicly available scientific literature or data corresponding to a chemical compound named "this compound." This suggests that "this compound" may be a novel compound not yet described in published research, a proprietary name not in the public domain, or a potential misspelling of a different compound.

Consequently, it is not possible to provide an article on the advanced synthetic methodologies, chemical modifications, or purification techniques for a compound that does not have established scientific documentation. The generation of scientifically accurate and verifiable content, as requested, is contingent upon the existence of foundational research and data, which are absent in this case.

Theoretical and Computational Investigations of Diethyxime

Quantum Chemical Studies of Diethyxime Electronic Structure

Quantum chemistry provides a framework for calculating the electronic structure of molecules, which in turn dictates their chemical and physical properties. By solving the electronic Schrödinger equation, or approximations thereof, researchers can determine molecular geometries, energy levels, charge distributions, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for this compound

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a many-electron system based on its electron density. DFT offers a balance between computational cost and accuracy, making it suitable for studying molecules of moderate size. DFT calculations can be employed to investigate the ground-state properties of this compound, including its optimized molecular geometry, vibrational frequencies, and electronic distribution. The choice of functional and basis set in DFT calculations is crucial for obtaining reliable results, and their selection often depends on the specific property being investigated and the size of the molecular system qjoest.comyoutube.com. DFT calculations can provide insights into the stability of different conformers and the energy barriers between them researchgate.netconicet.gov.ar.

Ab Initio Methods in this compound Conformational Analysis

Ab initio methods, derived directly from first principles without empirical parameters, offer a more rigorous approach to calculating electronic structure. While computationally more demanding than DFT, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate descriptions of molecular properties. memphis.edunih.gov. Conformational analysis using ab initio methods involves exploring the potential energy surface of this compound to identify stable conformers and their relative energies. This is achieved by varying dihedral angles and optimizing the geometry for each resulting structure conicet.gov.arnih.gov. Ab initio calculations can provide detailed information about the energy landscape and the transitions between different conformations, which is essential for understanding the flexibility and preferred shapes of this compound.

Excited State Properties and Photochemistry of this compound

Understanding the excited state properties of this compound is crucial for predicting its behavior under irradiation with light, relevant to photochemistry. When a molecule absorbs a photon, it transitions from its ground state to a higher-energy excited state wiley-vch.delibretexts.org. The nature and lifetime of these excited states dictate whether the absorbed energy is released as heat or light (photophysics) or leads to a chemical reaction (photochemistry) wiley-vch.delibretexts.org. Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT) and higher-level ab initio methods like CASSCF and CASPT2, can be used to calculate the energies and characteristics of excited states rsc.org. These calculations can provide information on absorption and emission spectra, the probability of transitions between different states, and the potential energy surfaces of excited states, which are essential for understanding photochemical reaction mechanisms perfectlight.com.cnstanford.edu.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system by solving Newton's equations of motion for each atom ebsco.comnih.gov. MD simulations provide dynamic information about molecular behavior, including conformational changes, interactions with a surrounding environment, and transport properties.

Solvent Effects on this compound Molecular Behavior

The behavior of a molecule in solution is significantly influenced by its interactions with solvent molecules. Solvent effects can alter molecular conformations, reaction rates, and spectroscopic properties. MD simulations with explicit solvent molecules can capture these interactions dynamically mdpi.comnih.gov. By simulating this compound in different solvents, researchers can investigate how solvent polarity, hydrogen bonding, and van der Waals forces affect its structure, dynamics, and conformational equilibria mdpi.commdpi.com. Simulations can provide data on radial distribution functions, diffusion coefficients, and the formation of solvent shells around this compound, offering insights into the molecular-level details of solvation mdpi.com.

This compound-Ligand Binding Dynamics (non-biological)

Molecular dynamics simulations can also be used to study the interactions and binding dynamics of this compound with other non-biological molecules (ligands). These simulations can help to understand the forces driving complex formation, the stability of the complex, and the kinetics of binding and unbinding nih.govarxiv.org. By simulating the interaction of this compound with a specific ligand in a defined environment, researchers can gain insights into preferred binding poses, interaction energies, and the influence of factors like temperature and concentration on binding affinity mdpi.comfrontiersin.org. While much of the literature on ligand binding dynamics focuses on biological systems (protein-ligand interactions), the fundamental principles and computational techniques are applicable to non-biological systems as well arxiv.orgfrontiersin.org.

Mechanistic Insights from Computational Reaction Pathways

Computational methods are powerful tools for exploring the potential energy surface (PES) of a chemical reaction to understand its mechanism. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the lowest energy pathway a reaction is likely to follow. google.com This provides insights into the sequence of bond breaking and formation events and the energy barriers that must be overcome for the reaction to occur. google.combuyersguidechem.com

Despite the general applicability of these methods, specific computational studies detailing the reaction pathways of this compound were not identified in the search results.

Transition State Analysis for this compound Reactions

Transition state analysis is a crucial part of understanding reaction mechanisms computationally. A transition state represents the highest energy point along the minimum energy pathway connecting reactants and products on the potential energy surface. google.combuyersguidechem.com Identifying and characterizing the transition state structure provides information about the geometry and electronic distribution at the point of highest energy, which is critical for determining the reaction rate.

Computational techniques for transition state analysis typically involve locating stationary points on the PES that have one imaginary frequency, corresponding to the reaction coordinate. buyersguidechem.com Analyzing the vibrational mode associated with this imaginary frequency helps visualize the atomic motions involved in the transition. buyersguidechem.com While these methods are standard in computational chemistry, specific applications to reactions involving this compound were not found in the provided literature.

Reaction Coordinate Mapping for this compound Chemical Transformations

Reaction coordinate mapping involves defining a parameter or set of parameters that describe the progress of a chemical reaction from reactants to products. google.com Mapping the energy along this coordinate reveals the energy profile of the reaction, including the activation energy barrier associated with the transition state. google.com This mapping helps to delineate the step-by-step energetic changes that occur during a chemical transformation. google.com

Techniques like the intrinsic reaction coordinate (IRC) method can be used to follow the minimum energy path downhill from the transition state to the reactants and products, providing a detailed view of the reaction pathway. google.com Although reaction coordinate mapping is a fundamental aspect of computational mechanistic studies, specific data resulting from applying this technique to this compound transformations were not present in the search results.

Structure-Reactivity Relationships Derived from Computational Models

Computational models are invaluable for exploring the relationship between a molecule's structure and its reactivity. By analyzing the electronic structure, molecular orbitals (such as HOMO and LUMO), charge distribution, and other molecular properties calculated using methods like Density Functional Theory (DFT), researchers can gain insights into why a molecule behaves in a certain way in chemical reactions.

Predicting how modifications to a molecule's structure will affect its reactivity is a key goal of such studies. While computational approaches are widely used to establish structure-reactivity relationships for various classes of compounds, specific research detailing these relationships for this compound based on computational models was not identified in the provided search results.

This compound: Uncharted Territory in Chemical Reactivity

Initial searches for the chemical compound "this compound" reveal its existence within chemical databases, identifying it as 2-(diethylamino)ethyl (1Z)-4-bromo-N-hydroxybenzenecarboximidothioate with the molecular formula C13H19BrN2OS. uni.lu However, a thorough investigation into its chemical behavior and reactivity yields no available scientific literature or patent data. This absence of published research presents a significant challenge in providing a detailed analysis of its mechanistic studies.

The current body of scientific knowledge lacks any studies on the fundamental reaction mechanisms of this compound. Consequently, information regarding the kinetics and thermodynamics of its reactions, its electrophilic and nucleophilic character, or any involvement in radical reactions remains unpublished and unknown.

Similarly, the role of this compound in non-biological catalytic cycles is an unexplored area. There is no available information on its potential as a ligand in organometallic catalysis or the mechanisms of any chemical transformations it might mediate.

Due to the lack of scientific data, a detailed article on the mechanistic studies of this compound's chemical reactivity, as outlined in the user's request, cannot be generated at this time. The required in-depth analysis of its reaction mechanisms, kinetics, thermodynamics, and catalytic activity is contingent on future research and publication within the scientific community.

Mechanistic Studies of Diethyxime S Chemical Reactivity

Intermolecular Interactions and Complex Formation

The arrangement of molecules in condensed phases is governed by a variety of non-covalent interactions. For Diethyxime, these interactions are expected to be directed by its polar functional groups and aromatic system.

Hydrogen Bonding Networks Involving this compound

The most prominent feature enabling hydrogen bonding in this compound is the oxime group (-C=N-OH). The hydroxyl group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can both serve as hydrogen bond acceptors. This dual capability allows for the formation of robust hydrogen bonding networks.

In a solid-state or concentrated solution, this compound molecules could theoretically form chains or more complex networks through intermolecular hydrogen bonds. For instance, the hydroxyl group of one molecule could donate a proton to the oxime nitrogen or oxygen of a neighboring molecule. Studies on other oxime-containing compounds have shown that such interactions are crucial in determining their crystal packing and physical properties. The diethylamino group, with its lone pair of electrons on the nitrogen atom, can also act as a hydrogen bond acceptor.

While no crystal structure data for this compound is publicly available, a related compound, (E)-4-bromo-N-(4-(diethylamino)-2-hydroxybenzylidene) benzenaminium acetate (B1210297) 4-bromoaniline (B143363) (1/1), demonstrates intermolecular O-H···O and C-H···O hydrogen bonding in its crystal lattice. This suggests that the functional groups present in this compound are indeed capable of forming such networks.

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

| Functional Group | Potential Role |

|---|---|

| Oxime (-OH) | Donor |

| Oxime (-N=) | Acceptor |

| Oxime (=N-O-) | Acceptor |

| Diethylamino (-N<) | Acceptor |

van der Waals Interactions in this compound Assemblies

The brominated benzene (B151609) ring in this compound contributes significantly to its polarizability, leading to substantial London dispersion forces. The ethyl groups of the diethylamino moiety and the ethyl group of the thioester also contribute to these non-specific attractive forces.

Charge Transfer Complexes with this compound

The electron-rich brominated benzene ring of this compound suggests its potential to act as a π-donor in the formation of charge-transfer (CT) complexes with suitable electron acceptors. Aromatic compounds are well-known to form such complexes, which often exhibit characteristic absorption bands in their UV-Vis spectra.

Potential electron acceptors could include molecules with low-lying empty π* orbitals, such as quinones or nitroaromatic compounds. In a CT complex, there is a partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor (this compound) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. The bromine atom, being electron-withdrawing, might modulate the electron-donating ability of the aromatic ring.

Furthermore, the tertiary amine of the diethylamino group can act as an n-donor, potentially forming CT complexes through the interaction of its lone pair of electrons with an acceptor molecule. Spectroscopic studies would be necessary to confirm the formation of such complexes and to characterize their electronic properties. However, no such studies specifically on this compound have been identified in the reviewed literature.

Advanced Analytical Characterization Techniques for Diethyxime

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopic techniques are fundamental for elucidating the molecular structure and electronic properties of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms within a molecule. charchem.orgresearchgate.netnih.govcdnsciencepub.com By analyzing the chemical shifts, splitting patterns, and integration of signals in the ¹H and ¹³C NMR spectra, the different types of protons and carbons in the Diethyxime molecule could be identified and assigned to specific functional groups and structural fragments. researchgate.netnih.govcdnsciencepub.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would provide further insights into the correlations between protons and carbons, allowing for the complete assignment of the spectrum and confirmation of the proposed structure. researchgate.net The stereochemistry around the oxime C=N double bond (syn/anti or E/Z isomers) can often be determined by characteristic chemical shifts of nearby protons or carbons, or through NOESY experiments which reveal spatial proximity. researchgate.net Solvent effects on chemical shifts can also provide structural information. researchgate.netcdnsciencepub.comcdnsciencepub.com

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. researchgate.netdntb.gov.uaacs.org Techniques such as Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) could be used to generate ions from this compound. The molecular ion peak would correspond to the molecular weight of the compound. acs.org Fragmentation of the molecular ion in techniques like tandem MS (MS/MS) provides characteristic fragment ions, which can be correlated to specific substructures within the molecule. acs.orgnih.govepa.gov High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of the elemental composition of this compound. rsc.org Analysis of oxosteroids by nano-electrospray mass spectrometry of their oximes has shown that intense peaks corresponding to protonated oxime molecules are observed, and fragmentation by collision-induced dissociation (CID) yields useful structural information. nih.gov Studies on substituted oximes have investigated major fragmentation pathways, including the loss of substituents and hydroxyl radical. cdnsciencepub.com

Advanced Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic bond vibrations. charchem.orgresearchgate.netepa.govrsc.orgmdpi.comnih.govacs.orgrsc.org The IR spectrum of this compound would show characteristic absorption bands for functional groups such as the C=N stretch of the oxime, the O-H stretch, C-H stretches (aliphatic and aromatic if present), and C-C stretches. mdpi.comnih.govshd-pub.org.rs Raman spectroscopy provides complementary information, often being more sensitive to symmetrical vibrations and certain functional groups like C=C and C-N stretches. mdpi.comnih.govacs.orgnih.gov Analysis of the vibrational spectra, potentially aided by computational studies, would help confirm the presence of the expected functional groups in this compound and provide insights into its molecular structure and conformation. nih.govniscair.res.in

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy examines the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. nih.govdntb.gov.uarsc.orgshd-pub.org.rsresearchgate.net For this compound, the UV-Vis spectrum would show absorption bands related to the presence of chromophores, such as the oxime functional group and any aromatic rings if present in its structure. shd-pub.org.rscolumbia.eduresearchgate.net The wavelength and intensity of these absorption maxima (λmax and ε) are dependent on the electronic structure and conjugation within the molecule. shd-pub.org.rscolumbia.eduresearchgate.net UV-Vis spectroscopy can be used for quantitative analysis and to study the electronic properties of the compound. columbia.edu Studies on oximes have shown absorption bands in the UV-Vis range, with shifts observed depending on pH and the presence of metal ions. columbia.eduresearchgate.net

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is a technique used to determine the crystal structure of a solid compound, providing precise information about the arrangement of atoms in the crystal lattice, bond lengths, and bond angles. researchgate.netmdpi.comub.edugatech.edunih.govnih.gov If this compound can be obtained in crystalline form, single-crystal XRD would provide the definitive three-dimensional structure. mdpi.comub.edunih.gov Powder XRD can be used to identify crystalline phases and study polymorphism if different crystal forms of this compound exist. nih.gov XRD studies on oximes have revealed details about intermolecular interactions, such as hydrogen bonding networks, which influence crystal packing. mdpi.comub.edunih.govnih.gov

Chromatographic and Separation Science Techniques

Chromatographic techniques are essential for assessing the purity of this compound, separating it from impurities or reaction byproducts, and for quantitative analysis. researchgate.netmdpi.comub.eduacs.orgnih.gov

Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are commonly used for the analysis of organic compounds like oximes. epa.govrsc.orgrsc.orgcolumbia.eduacs.orgnih.govgoogle.comdtic.milscilit.com Reversed-phase HPLC with UV detection is a standard method for analyzing oximes, allowing for the separation and quantification of the compound. columbia.edugoogle.comdtic.milscilit.com The choice of stationary phase and mobile phase would be optimized to achieve adequate separation based on the chemical properties of this compound. scilit.com GC, often coupled with MS (GC-MS), is useful for the analysis of volatile or semi-volatile oximes and can help identify impurities. rsc.orgrsc.orggoogle.com The separation of syn and anti isomers of oximes can sometimes be observed using chromatography. rsc.orgacs.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the detection and quantification of oximes in complex matrices. epa.govnih.gov Chromatographic methods are crucial for monitoring the purity of this compound synthesized for research or potential applications.

High-Performance Liquid Chromatography (HPLC) of this compound

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. HPLC methods have been developed for the analysis of various oximes, including HI-6, which is structurally related to this compound charchem.orgnih.govgoogle.com. The principle involves the differential partitioning of analytes between a stationary phase and a mobile phase under high pressure.

For this compound, reverse-phase HPLC is likely applicable, similar to methods used for other pharmaceutical compounds and oximes nih.gov. This typically involves a C18 or similar stationary phase and a mobile phase consisting of a mixture of water and an organic modifier (such as methanol (B129727) or acetonitrile), often with a buffer to control pH. Diethylamine has been shown to act as a silanol (B1196071) blocker and ion-pair reagent in the reverse-phase HPLC analysis of basic and acidic drugs, which could be relevant for optimizing the separation of this compound depending on its specific chemical properties.

HPLC coupled with detectors such as UV-Vis or Diode Array Detectors (DAD) is commonly employed for the detection and quantification of separated components. DAD is particularly useful for peak identity and purity confirmation based on spectral data. The optimization of an HPLC method for this compound would involve parameters such as mobile phase composition, flow rate, column temperature, and detection wavelength to achieve adequate resolution, peak shape, and sensitivity.

Research findings on related oximes like HI-6 have demonstrated the effectiveness of HPLC for their analysis and purity control nih.gov. For instance, a rapid HPLC method was developed for the analysis of twelve different salts of oxime HI-6, demonstrating its versatility nih.gov. While specific data tables for this compound HPLC analysis were not found in the provided snippets, the general principles and applications to similar compounds highlight the potential of HPLC as a primary technique for this compound characterization.

Gas Chromatography (GC) for Volatile this compound Analogs

Gas Chromatography (GC) is suitable for the separation and analysis of volatile or semi-volatile compounds. While this compound itself might not be sufficiently volatile without derivatization, GC can be applied to analyze volatile analogs or degradation products. The technique involves partitioning analytes between a stationary phase (typically a liquid polymer coated on a solid support or the inner wall of a capillary column) and a gaseous mobile phase.

GC is often coupled with various detectors, including Flame Ionization Detectors (FID), Nitrogen Phosphorus Detectors (NPD), and Flame Photometric Detectors (FPD). For more definitive identification, GC is frequently coupled with Mass Spectrometry (GC-MS). GC-MS allows for the separation of components by GC and their subsequent identification based on their mass spectra. This hyphenated technique has been used in the analysis of chemical weapons samples and pesticides, contexts where compounds structurally related to oximes might be encountered.

The application of GC to this compound would likely involve analyzing volatile derivatives or monitoring for the presence of volatile impurities or degradation products. Identification in GC-MS is often based on comparing obtained mass spectra with spectral libraries.

Capillary Electrophoresis for this compound Isomers

Capillary Electrophoresis (CE) is a powerful separation technique that separates analytes based on their charge-to-size ratio in an electric field. It is particularly well-suited for the analysis of charged molecules and can offer high-efficiency separations. CE has been applied to the analysis of various small molecules, including drug analogues and isomers.

For this compound, CE could be a valuable tool for separating and characterizing potential isomers, including geometric isomers around the oxime functional group (syn/anti or E/Z isomers) or other structural isomers. The separation in CE is influenced by factors such as the composition and pH of the background electrolyte, applied voltage, and capillary temperature.

CE offers advantages such as small sample volume requirements, high separation efficiency, and relatively short analysis times. It can also be coupled with various detectors, including UV-Vis and Mass Spectrometry (CE-MS). The analysis of isomers by CE relies on their differing electrophoretic mobilities in the applied electric field. Studies on the separation of isomers of other compounds using CE demonstrate its potential for resolving closely related structures.

Electroanalytical Methods Applied to this compound

Electroanalytical methods, which measure electrical properties of a solution related to analyte concentration, can provide insights into the redox behavior and solution properties of this compound.

Voltammetric Studies of this compound Redox Behavior

Voltammetry is an electrochemical technique that measures the current response of an analyte in a solution as the potential of a working electrode is varied. This technique can provide information about the redox properties of a compound, including the potentials at which it undergoes oxidation or reduction.

For this compound, voltammetric studies could be employed to investigate its electrochemical behavior. Compounds containing oxime functionalities or other electroactive groups can exhibit characteristic oxidation or reduction peaks in voltammograms. Cyclic voltammetry (CV) is a common voltammetric technique that involves scanning the potential in both forward and reverse directions, which can reveal information about the reversibility of redox processes. Differential pulse voltammetry (DPV) is another sensitive voltammetric technique used for quantitative analysis.

Studies on other electroactive compounds like diethylstilbestrol (B1670540) have utilized voltammetry to determine their redox behavior and develop quantitative analytical methods. The application of voltammetry to this compound would involve selecting an appropriate working electrode (e.g., glassy carbon) and supporting electrolyte, and optimizing the potential scan parameters. The resulting voltammograms could provide data on the oxidation or reduction potentials of this compound, which are related to its chemical reactivity and stability.

Conductometric Analysis of this compound Solutions

Conductometry is an electroanalytical method that measures the electrical conductivity of a solution. The conductivity of a solution is dependent on the concentration and mobility of the ions present. While direct conductivity measurements are non-specific and influenced by all ions in solution, conductometric titrations can be used to determine the concentration of a specific analyte by monitoring the change in conductivity as a titrant is added.

Conductometric titrations are particularly useful for titrations involving weak acids or bases, or in colored or turbid solutions where visual indicators are not effective. The equivalence point is determined graphically from the change in conductivity as a function of the titrant volume. While specific applications to this compound were not detailed in the provided snippets, the principles of conductometry are applicable to the analysis of ionic or ion-producing/consuming compounds in solution.

Hyphenated Analytical Systems for this compound Profiling

Hyphenated analytical techniques combine the separation power of chromatographic or electrophoretic methods with the identification and quantification capabilities of spectroscopic or electrochemical detectors. These systems provide more comprehensive information about complex samples containing this compound.

Common hyphenated techniques relevant to the analysis of organic compounds include GC-MS, LC-MS, and CE-MS. As discussed earlier, GC-MS is valuable for volatile components, while LC-MS is widely used for the analysis of non-volatile and semi-volatile compounds, including pharmaceuticals and metabolites. LC-MS/MS (tandem mass spectrometry) provides even greater selectivity and sensitivity for complex mixture analysis and is often used for quantitative analysis in biological and environmental samples.

For this compound, LC-MS or LC-MS/MS would be powerful tools for its identification, quantification, and the profiling of related substances or metabolites. The separation would be achieved by LC, and the eluted components would be introduced into a mass spectrometer for mass analysis and fragmentation (in the case of MS/MS). This provides molecular weight information and structural insights.

CE-MS combines the high separation efficiency of CE with the detection capabilities of MS, which can be advantageous for the analysis of charged species and isomers. This technique could complement CE or LC-MS for a more complete characterization of this compound and its related forms.

Hyphenated techniques offer advantages such as increased confidence in peak identification (based on both retention time/electrophoretic mobility and mass spectral data), improved sensitivity and selectivity, and the ability to analyze complex matrices. The development of appropriate interfaces is crucial for coupling the separation technique to the detector.

Diethyxime in Enzyme Reactivation Research: Chemical and Mechanistic Underpinnings

Molecular Mechanisms of Cholinesterase Reactivation by Diethyxime

The reactivation of cholinesterases, particularly acetylcholinesterase (AChE), that have been inhibited by organophosphorus (OP) compounds is a critical area of toxicology and pharmacology. This compound, a non-quaternary cholinesterase reactivator, functions by dephosphorylating the inhibited enzyme, thereby restoring its normal physiological activity. rlsnet.ru A key characteristic of this compound is its ability to penetrate the blood-brain barrier, a property not shared by all oxime reactivators. rlsnet.rumed74.ruwikipedia.org

Chemical Kinetics of Enzyme-Diethyxime Interactions

The reactivation of an organophosphate-inhibited cholinesterase by an oxime reactivator like this compound is generally understood to follow a multi-step kinetic model. This process typically involves the formation of a reversible enzyme-reactivator complex, followed by the nucleophilic attack of the oximate on the phosphorus atom of the OP-enzyme conjugate, leading to the formation of a phosphonylated oxime and the regeneration of the active enzyme.

E-PI + R ⇌ E-PI-R → E + PI-R

Where:

E-PI is the phosphorylated (inhibited) enzyme.

R is the reactivator (this compound).

E-PI-R is the reversible Michaelis-type complex.

E is the reactivated enzyme.

PI-R is the phosphonylated reactivator.

The efficacy of this process is quantified by several kinetic constants: the dissociation constant (KD) for the formation of the enzyme-reactivator complex, and the first-order rate constant (kr) for the reactivation step. A lower KD indicates a higher affinity of the reactivator for the inhibited enzyme, while a higher kr signifies a faster reactivation rate.

Role of Oxime Nucleophilicity in Reactivation

The central chemical feature enabling the function of this compound and other oxime reactivators is the nucleophilicity of the oxime group (-C=N-OH). For the nucleophilic attack to occur, the oxime group must be deprotonated to form the more potent nucleophile, the oximate anion (-C=N-O-). The pKa of the oxime group is therefore a critical parameter, as it determines the proportion of the compound that exists in the active oximate form at physiological pH.

The nucleophilic oximate attacks the electrophilic phosphorus atom of the organophosphate moiety that is covalently bonded to the serine residue in the active site of the cholinesterase. This attack displaces the serine residue, cleaving the phosphorus-enzyme bond and liberating the enzyme. The effectiveness of this nucleophilic attack is a primary determinant of the reactivator's potency. Although this principle applies to this compound, specific studies quantifying its oxime nucleophilicity or comparing it with other reactivators are not available in the searched literature.

Structural Changes in Enzyme Active Site Upon Reactivation

The process of inhibition by an organophosphate and subsequent reactivation by an oxime induces significant structural and conformational changes within the active site of the cholinesterase enzyme. The active site is located at the bottom of a deep and narrow gorge, and the binding of both the inhibitor and the reactivator involves precise molecular positioning.

Upon inhibition, the OP molecule forms a covalent bond with the catalytic serine residue. The reactivation process requires the this compound molecule to navigate this gorge and orient its oximate group correctly for the nucleophilic attack on the phosphorus atom. This orientation is crucial for an efficient "in-line" attack mechanism.

The successful cleavage of the phosphorus-serine bond and the departure of the phosphonylated oxime allows the active site to revert to its native conformation. This structural restoration enables the enzyme to once again bind its natural substrate, acetylcholine, and perform its hydrolytic function. While these general structural changes are understood, specific crystallographic or computational modeling studies detailing the precise conformational shifts in the cholinesterase active site upon interaction with this compound have not been identified in the available literature.

Comparative Chemical Reactivity of this compound with Other Oxime Reactivators

The efficacy of an oxime reactivator is highly dependent on both the chemical structure of the reactivator itself and the specific organophosphate that has inhibited the enzyme. Studies on this compound have demonstrated this differential reactivity.

One study evaluated the antidotal efficacy of this compound in rats against poisoning by two different organophosphates: dimethyl dichlorovinyl phosphate (B84403) (DDVP) and diisopropyl fluorophosphate (B79755) (DFP). The results showed that this compound, in combination with atropine, produced a marked antidotal effect against DDVP poisoning. However, protective efficacy against DFP poisoning was not observed with this reactivator. This finding underscores that the chemical structure of the phosphoryl group attached to the enzyme's active site significantly influences the ability of this compound to perform its reactivating function.

Theoretical Basis for Differential Reactivation Potency

The differential reactivation potency of an oxime against cholinesterases inhibited by various organophosphates can be explained by several theoretical factors at the molecular level. These include:

Steric Hindrance: The size and shape of the alkyl or aryl groups on the phosphorus atom of the inhibitor can sterically hinder the approach of the reactivator to the active site. The inability of this compound to reactivate DFP-inhibited cholinesterase may be attributable to the bulky isopropyl groups of DFP, which could block this compound's access to the phosphorus atom.

Electronic Effects: The electronic properties of the organophosphate, specifically the electrophilicity of the phosphorus atom, can influence the rate of the nucleophilic attack by the oximate.

Aging: After the initial inhibition, the OP-enzyme complex can undergo a process called "aging," which involves the dealkylation of the phosphoryl group. This aged complex becomes resistant to reactivation by oximes. The rate of aging varies significantly between different organophosphates and could be a factor in the observed differential potency of this compound.

Computational modeling and quantum mechanical calculations are often used to investigate these theoretical aspects for other oximes. Such studies can provide insights into the reaction energy barriers and the stability of transition states during the reactivation process. However, no theoretical or computational studies specifically focused on explaining the differential reactivation potency of this compound were found in the searched literature.

Research on this compound's Interactions with Enzyme Adducts

The reactivation of cholinesterases inhibited by organophosphorus (OP) compounds is a critical area of research in toxicology and medicinal chemistry. This compound, as a non-quaternary oxime, has been a subject of interest for its potential to counteract the effects of certain organophosphates. Its interactions with enzyme adducts, particularly the phosphorylated enzymes, are central to its therapeutic action.

Dephosphorylation Mechanisms of Organophosphate-Inhibited Enzymes

The primary mechanism by which oxime reactivators like this compound restore the function of organophosphate-inhibited enzymes, such as acetylcholinesterase (AChE), is through dephosphorylation. This process involves a nucleophilic attack by the oxime on the phosphorus atom of the organophosphate moiety that is covalently bound to the serine residue in the active site of the enzyme.

The currently understood mechanism for oxime-mediated reactivation proceeds through several key steps. Initially, the reactivator must penetrate the active site gorge of the inhibited enzyme. Once properly oriented, the deprotonated oxime oxygen atom acts as a potent nucleophile. This nucleophile attacks the electrophilic phosphorus atom of the OP-enzyme adduct. This attack leads to the formation of a pentavalent transition state. Subsequently, the bond between the phosphorus atom and the serine hydroxyl group of the enzyme is cleaved, releasing the now-active enzyme. The organophosphate is carried away as a phosphonylated oxime.

The efficacy of this dephosphorylation is dependent on several factors, including the chemical structure of the organophosphate, the specific oxime reactivator, and the architecture of the enzyme's active site. For instance, the reactivation potency of oximes can vary significantly depending on the nature of the inhibiting organophosphinate. nih.gov

Stereochemical Considerations in Enzyme-Diethyxime Complex Formation

The formation of a productive enzyme-Diethyxime complex is governed by precise stereochemical requirements. The three-dimensional structure of the enzyme's active site gorge imposes significant constraints on the orientation of the reactivator. For the nucleophilic attack to occur, the oxime moiety must be positioned in close proximity to the phosphorus atom of the enzyme-OP adduct.

Research on various organophosphate-inhibited acetylcholinesterase conjugates has revealed that the stereochemistry at the phosphorus atom is a crucial determinant of reactivation efficiency. Studies with resolved enantiomeric methylphosphonate (B1257008) conjugates of acetylcholinesterase have shown a preference for the S(p) enantiomers in the rates of oxime reactivation. nih.gov This suggests that a specific orientation of the phosphonyl oxygen towards the oxyanion hole of the enzyme is necessary for both efficient inactivation and subsequent reactivation. nih.gov

Chemical Interactions and Supramolecular Assemblies of Diethyxime

Formation of Diethyxime-Based Host-Guest Complexes

Self-Assembly Processes Involving this compound

Self-assembly is a process where disordered components spontaneously form ordered structures through local interactions. rsc.org This phenomenon is driven by non-covalent forces, similar to those involved in host-guest chemistry, such as hydrogen bonding, pi-pi stacking, and hydrophobic effects. rsc.orgrsc.org Examples of self-assembly include the formation of micelles, vesicles, and supramolecular networks. rsc.orgnih.govnih.gov The design of molecules with specific functional groups that can engage in directional non-covalent interactions is crucial for controlling self-assembly processes and the resulting structures. rsc.orgrsc.org While the general principles and examples of self-assembly involving organic molecules are discussed in the literature, specific information regarding the self-assembly processes specifically involving this compound is not detailed in the provided search results. Research in this area often explores the self-assembly of molecules like diacetylene derivatives driven by hydrogen bonding or the pH-responsive self-assembly of molecules for applications like drug delivery. rsc.orgnih.govnih.gov

This compound in Coordination Chemistry Beyond Enzymatic Contexts

Coordination chemistry involves the formation of coordination complexes between a central metal atom or ion and surrounding molecules or ions called ligands. wikipedia.orgscienceinfo.comlibretexts.org Ligands donate electron pairs to the metal center, forming coordinate covalent bonds. scienceinfo.comsavemyexams.comhawaii.edu Transition metals are particularly known for their ability to form a wide variety of coordination complexes due to their available d orbitals. wikipedia.orglibretexts.orgopenlcc.net The properties of these complexes, including their structure, stability, and reactivity, are highly dependent on the nature of the metal ion and the ligands. chemistrytalk.org While some search results mention this compound in the context of reactivators of cholinesterase, which implies some interaction with biological systems potentially involving metal centers in enzymes dtic.mil, this section focuses on its role in coordination chemistry beyond these enzymatic contexts.

Ligand Properties of this compound with Transition Metals

This compound, possessing nitrogen, oxygen, and sulfur atoms, has the potential to act as a ligand and coordinate with transition metal ions. Ligands can be classified based on the number of donor atoms they use to bind to a metal center (e.g., monodentate, bidentate, polydentate). savemyexams.comchemistrytalk.org The donor atoms in a ligand are typically atoms with lone pairs of electrons. scienceinfo.comsavemyexams.comhawaii.edu The coordination number of a metal center, which is the number of donor atoms bonded to it, influences the geometry of the resulting complex. Common coordination numbers for transition metals include four and six, leading to tetrahedral, square planar, or octahedral geometries. libretexts.orghawaii.edulibretexts.org Thiolate ligands, which contain sulfur, are known to coordinate strongly to soft Lewis acidic metals and are prevalent in metalloenzymes. wikipedia.org The presence of an oxime group (C=N-OH) and a thioether linkage (C-S-C) in this compound suggests potential binding sites for metal ions. However, specific details regarding how this compound acts as a ligand, its denticity, or its preferred coordination modes with various transition metals are not explicitly provided in the search results.

Development of Diethyxime Derivatives and Analogs for Mechanistic Research

Design Principles for Modulating Diethyxime's Chemical Selectivity

Modulating the chemical selectivity of a compound involves designing modifications to its structure to favor interactions with specific biological targets or pathways over others. General principles for achieving selectivity in chemical biology and medicinal chemistry include altering steric, electronic, and lipophilic properties of the molecule. Structure-activity relationship (SAR) studies are fundamental to this process, identifying key functional groups and structural motifs responsible for particular interactions google.com. While the concept of SAR is widely applied in the design of derivatives for various compounds to understand and modulate their activity and selectivity google.com, specific design principles applied to this compound derivatives for selectively probing its mechanism of action were not detailed in the available search results. Research on optimizing selectivity often involves iterative cycles of design, synthesis, and biological evaluation.

Synthesis and Characterization of Mechanistic Probes Based on this compound

Mechanistic probes are chemical tools, often derivatives or analogs of a parent compound, designed to investigate specific aspects of a biological mechanism. Their synthesis requires careful planning to introduce desired functionalities (e.g., labels, reactive groups, or structural constraints) while maintaining relevant interactions with the biological target. Characterization using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry is crucial to confirm their structure and purity. Although the synthesis and characterization of various chemical derivatives and analogs are common practices in chemical research, specific examples or detailed methodologies for the synthesis and characterization of mechanistic probes explicitly based on this compound were not found within the scope of the conducted search.

Advanced Spectroscopic and Computational Analysis of Designed this compound Analogs

Advanced spectroscopic techniques, such as high-field NMR, advanced mass spectrometry, and various forms of optical spectroscopy (e.g., UV-Vis, IR, Raman), provide detailed information about the structure, dynamics, and interactions of molecules. Computational methods, including molecular docking, molecular dynamics simulations, and quantum mechanics calculations, complement experimental data by providing insights into binding affinities, reaction mechanisms, and structural properties at the atomic level. These techniques are powerful tools for understanding the behavior of designed analogs and their interactions with biological systems. While these advanced analytical and computational approaches are widely used in the study of chemical compounds and their interactions, specific applications involving designed this compound analogs for mechanistic analysis were not detailed in the search results.

Future Research Directions and Unexplored Chemical Facets of Diethyxime

Emerging Synthetic Routes for Diethyxime and its Complex Analogs

Existing literature on this compound synthesis, often found in the context of its historical applications, has likely utilized established organic synthesis techniques for constructing the oxime, thioester, and amine moieties, as well as introducing the bromine substituent onto the phenyl ring. ijpp.com Emerging synthetic routes could focus on developing more efficient, sustainable, and selective methods for the preparation of this compound and its complex analogs. This could involve exploring catalytic approaches, such as transition-metal catalysis for carbon-sulfur bond formation in the thioester or for selective bromination of substituted phenyl rings. rsc.org Flow chemistry techniques could offer advantages in reaction control, scalability, and safety for handling potentially sensitive intermediates. Green chemistry principles could guide the development of synthetic routes that minimize waste generation and utilize milder reaction conditions or alternative solvents. Furthermore, the synthesis of complex analogs could involve diversification strategies based on the core this compound structure, exploring variations in the aryl ring substituents, the alkyl chain length and branching in the amine and thioester portions, and modifications of the oxime group. Stereoselective synthesis of potential chiral analogs could also be a significant area of future work, given the possibility of isomerism around the oxime double bond (as indicated by the (1Z)- designation in one name) uni.lu and potentially at chiral centers in modified alkyl chains. Characterization of newly synthesized compounds would continue to rely on techniques such as IR and NMR spectroscopy, as well as mass spectrometry and chromatographic methods like TLC, as seen in previous studies. ijpp.com

Advanced Computational Models for Predicting this compound Behavior

Advanced computational models can play a crucial role in understanding and predicting the chemical behavior of this compound. Density Functional Theory (DFT) calculations can provide insights into its electronic structure, molecular orbitals, and reactivity profiles, helping to predict preferred reaction pathways or sites of interaction. Molecular dynamics simulations could be employed to study the conformational flexibility of this compound, particularly regarding the rotation around single bonds and the orientation of the functional groups. This is relevant for understanding how the molecule might interact with other chemical species or surfaces. While some computational systems have been mentioned in broader contexts related to chemical substances bultox.com, specific advanced modeling of this compound's intrinsic chemical behavior, beyond its biological interactions, remains an unexplored area. Quantitative Structure-Property Relationship (QSPR) models could potentially be developed to correlate structural variations in this compound analogs with specific chemical or physical properties, such as solubility, partition coefficients, or spectroscopic characteristics, although the primary historical application has focused QSAR on biological activity. nih.gov Such models could guide the design of new analogs with desired chemical attributes for non-biological applications.

Novel Spectroscopic Techniques for In Situ this compound Reaction Monitoring

While standard spectroscopic techniques like IR and NMR have been used in the characterization of this compound ijpp.com, novel in situ spectroscopic methods could provide unprecedented insights into its reactions and transformations in real-time. Techniques such as in situ attenuated total reflectance (ATR) IR spectroscopy or online Raman spectroscopy could be used to monitor the progress of this compound synthesis or reactions involving its functional groups directly in the reaction vessel. spectrabase.com Flow NMR spectroscopy could allow for the continuous analysis of reaction mixtures, providing detailed structural information on transient intermediates. spectrabase.com Advanced mass spectrometry techniques, such as those coupled with chromatography (GC-MS, LC-MS), are valuable for identifying reaction products and impurities. High-resolution mass spectrometry can provide elemental composition information, confirming the identity of synthesized compounds and their transformation products. spectrabase.com Although spectroscopy has been mentioned in the context of identifying chemical substances bultox.comresearchgate.net, applying novel in situ techniques specifically to study the reaction mechanisms and kinetics of this compound's chemical transformations represents a promising future direction.

This compound in Materials Science Research (Non-biological applications)

The chemical structure of this compound, with its diverse functional groups, suggests potential for exploration in non-biological materials science. The presence of the sulfur atom in the thioester linkage and the nitrogen atoms in the oxime and tertiary amine could facilitate coordination with metal ions, suggesting potential applications in metal-organic frameworks (MOFs) or as ligands in catalysis. The aryl bromide moiety offers a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the incorporation of the this compound core into polymeric structures or surface coatings. illinois.eduvt.edusheffield.ac.ukwikipedia.org The oxime group could potentially be involved in cross-linking reactions to form polymeric networks. The diethylamino group could influence the solubility and self-assembly behavior of this compound-containing molecules. While materials science is a broad field encompassing polymers, ceramics, metals, and composites illinois.eduvt.eduwikipedia.org, and interdisciplinary approaches are common ait.ac.th, specific reported applications or investigations of this compound in non-biological materials science were not found in the search results, indicating this is a largely unexplored area. Potential applications could include functional coatings, components in sensors, or as building blocks for novel organic materials, leveraging its unique combination of functional groups.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Interdisciplinary Approaches to this compound Chemistry

Exploring the chemistry of this compound through interdisciplinary approaches can lead to novel discoveries. Combining expertise from synthetic chemistry with theoretical chemistry can facilitate the design of new analogs with targeted properties and a deeper understanding of their reactivity through advanced computational modeling. illinois.eduwikipedia.org Collaboration between chemists and chemical engineers could focus on developing continuous flow processes for the scalable and sustainable synthesis of this compound. vt.edu Analytical chemists can contribute by developing highly sensitive and selective methods for the detection and quantification of this compound and its transformation products in various matrices, relevant for environmental monitoring or reaction analysis. spectrabase.com While this compound has historically been studied in an interdisciplinary context related to its biological effects (which are outside the scope of this article) ijpp.comresearchgate.netacs.orgacs.orgjst.go.jpmedved.kiev.uaresearchgate.netscispace.com, future interdisciplinary research focusing purely on its chemical properties and potential non-biological applications, involving fields like materials science, computational science, and advanced analytical techniques, represents a significant avenue for future exploration. illinois.eduwikipedia.orgait.ac.th

Q & A

Q. What is the primary mechanism of Diethyxime in reactivating acetylcholinesterase (AChE) in organophosphorus (OP) poisoning?

this compound, a non-quaternary oxime, reactivates phosphorylated AChE via nucleophilic attack on the OP-AChE complex. Its non-quaternary structure allows penetration of the blood-brain barrier (BBB), enabling central nervous system (CNS) reactivation, unlike quaternary reactivators like pralidoxime. Methodological validation includes in vitro enzyme kinetics (e.g., measuring reactivation rates using Ellman’s assay) and in vivo studies comparing brain/serum concentrations via HPLC .

Q. Which experimental models are standard for evaluating this compound’s antidotal efficacy?

Rat models are widely used, with protocols measuring:

- Protection Index (PI): Survival rates post-OP exposure (e.g., DDVP or DFP) with/without this compound.

- Cholinesterase Reactivation: AChE activity in blood, brain, and diaphragm tissues.

- Neuromuscular Recovery: Electrophysiological assessments of muscle function. Studies must control for OP purity (>98% via GLC) and dosage (LD50 determination via Dixon’s Up and Down method) .

Q. How do researchers validate the purity and stability of this compound in experimental settings?

Analytical methods include:

- Thin-Layer Chromatography (TLC): To confirm compound homogeneity.

- Infrared (IR) Spectroscopy and ¹H NMR: For structural verification.

- High-Performance Liquid Chromatography (HPLC): Quantifies stability under storage conditions (e.g., pH, temperature). Documentation must adhere to protocols in Beilstein Journal of Organic Chemistry for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy against structurally distinct OPs (e.g., DDVP vs. DFP)?

Contradictions arise from OP-specific interactions:

- Structural Analysis: Compare OP steric hindrance (e.g., dimethyl vs. diisopropyl groups in DDVP vs. DFP) and aging rates.

- Kinetic Modeling: Use in silico docking (e.g., AutoDock Vina) to predict this compound’s binding affinity to OP-AChE complexes.

- Species-Specific Responses: Test cross-species efficacy (e.g., rodents vs. human recombinant AChE). Earlier studies highlight peripheral efficacy for DDVP but not DFP, suggesting OP-dependent limitations .

Q. What methodological strategies optimize combination therapies involving this compound and neuroprotectors (e.g., huperzine A)?

Key approaches include:

- Dose-Response Synergy Studies: Isobolographic analysis to identify synergistic ratios.

- BBB Penetration Metrics: Measure CNS drug concentrations via LC-MS/MS.

- Functional Outcomes: Assess seizure suppression (EEG) and histopathological recovery in OP-intoxicated models. Evidence suggests huperzine A’s dual role as an AChE inhibitor and NMDA antagonist may complement this compound .

Q. How should researchers design studies to address this compound’s limited clinical data and potential therapeutic gaps?

Propose a non-clinical framework:

- Multi-Omic Profiling: Transcriptomics (RNA-seq) to identify this compound’s off-target effects.

- Advanced In Vitro Models: Human-derived brain organoids to simulate CNS reactivation.

- Long-Term Toxicity: Chronic administration studies in primates to assess neurobehavioral outcomes. Current literature lacks post-1980s clinical data, necessitating modern methodologies .

Q. What statistical and reproducibility standards are critical for this compound toxicity studies?

Follow guidelines from dietary supplement research:

- Double-Blind Designs: Minimize bias in survival and biochemical assays.

- Power Analysis: Ensure sample sizes (e.g., ≥10 rats/group) meet effect size thresholds.

- Data Transparency: Publish raw datasets (e.g., ChE activity measurements) in repositories like Zenodo. Reproducibility requires detailed protocols per Beilstein Journal standards .

Contradiction and Data Analysis

Q. How to interpret conflicting reports on this compound’s BBB penetration and CNS efficacy?

- Methodological Discrepancies: Earlier studies used indirect metrics (e.g., bioelectrical activity), while modern techniques (e.g., microdialysis) directly quantify brain interstitial fluid concentrations.

- Species Variability: Rat vs. human BBB transporter expression (e.g., P-glycoprotein) may alter outcomes. Re-evaluate using transgenic models or in vitro BBB co-cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.